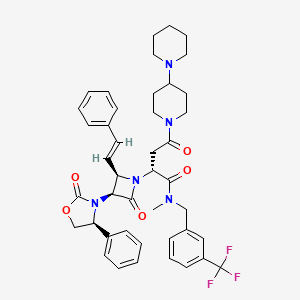
Unii-G9Z22EU5FK
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
SRX-251は、バソプレシンV1a受容体拮抗薬として作用する低分子医薬品です。 特に原発性月経困難症や攻撃性の治療における潜在的な治療用途について調査されています .
準備方法
SRX-251の合成は、主要な中間体の調製から始まる複数の工程を伴います。正確な合成経路と反応条件は企業秘密であり、公表されている文献には完全には開示されていません。 バソプレシンV1a受容体拮抗薬としての活性を発揮するために必要な特定の分子構造の形成を含む一連の化学反応によって化合物が合成されることは知られています .
化学反応の分析
SRX-251は、次のようなさまざまな化学反応を受けます。
酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。
還元: この反応は、化合物への水素の付加または酸素の除去を伴います。
置換: この反応は、化合物中の原子または原子群を別の原子または原子群で置き換えることを伴います。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロゲンなどの置換試薬が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
化学: バソプレシンV1a受容体拮抗薬の相互作用を研究するためのモデル化合物として役立ちます。
生物学: 生理学的プロセスにおけるバソプレシンV1a受容体の役割を理解するために研究で使用されます。
医学: SRX-251は、原発性月経困難症や攻撃性の治療における潜在的な治療効果について調査されています。 .
産業: 化合物のユニークな特性により、バソプレシンV1a受容体を標的とする新薬の開発において貴重なツールとなっています.
科学的研究の応用
Chemistry: It serves as a model compound for studying the interactions of vasopressin V1a receptor antagonists.
Biology: It is used in research to understand the role of vasopressin V1a receptors in physiological processes.
Medicine: SRX-251 has been investigated for its potential therapeutic effects in treating primary dysmenorrhea and aggression. .
作用機序
SRX-251は、バソプレシンV1a受容体に選択的に結合し、拮抗作用することで効果を発揮します。この作用により、血管収縮や水分の貯留など、これらの受容体によって媒介される生理学的効果が阻害されます。 関与する分子標的および経路には、バソプレシンV1a受容体および関連するシグナル伝達経路が含まれます .
類似化合物との比較
SRX-251は、バソプレシンV1a受容体に対する高い選択性と親和性で特徴付けられます。類似の化合物には、次のようなものがあります。
SRX-246: 類似の特性を持つ別のバソプレシンV1a受容体拮抗薬。
Relcovaptan: レイノー現象の治療に使用される非ペプチド性バソプレシンV1a受容体拮抗薬。
Conivaptan: 低ナトリウム血症の治療に使用されるデュアルバソプレシンV1aおよびV2受容体拮抗薬。
これらの化合物と比較して、SRX-251は、原発性月経困難症や攻撃性の治療における特定の用途、および独自の化学構造によって区別されます .
生物活性
Unii-G9Z22EU5FK, also known as Succinobucol, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cardiovascular health. This article explores its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Succinobucol has a molecular formula of C32H48O5S2 and a molecular weight of 576.85 g/mol. It primarily acts on the vascular system by interacting with oxidant signals that contribute to inflammatory processes associated with atherosclerosis.
Key Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C32H48O5S2 |
| Molecular Weight | 576.85 g/mol |
| Mechanism of Action | Inhibits oxidant signaling |
Cellular Effects
Research indicates that Succinobucol exhibits significant protective effects on various cell types. For instance, in neuroblastoma (SH-SY5Y) cells, it effectively prevents the loss of cellular viability induced by 3-Nitropropionic Acid, reduces reactive oxygen species (ROS) generation, and preserves mitochondrial membrane potential.
Experimental Findings
- Cell Viability: In cultured cells, Succinobucol significantly mitigated oxidative stress.
- Mitochondrial Protection: The compound preserved mitochondrial function under stress conditions.
Molecular Mechanisms
Succinobucol's mechanism involves the inhibition of key signaling pathways associated with inflammation and oxidative stress. Specifically, it inhibits apoptosis signal-regulating kinase 1 (ASK1) and mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK1/2. This inhibition is crucial for reducing tissue factor expression induced by lipopolysaccharides (LPS).
Mechanistic Insights
- Redox Signaling: Inhibition of redox-sensitive kinases contributes to anti-inflammatory effects.
- Oxidative Stress Reduction: The compound's ability to scavenge free radicals enhances its protective role against oxidative damage.
Dosage Effects in Animal Models
In animal studies, Succinobucol demonstrated varying effects based on dosage. For example:
- Dosage: 10 mg/kg/day for 30 days
- Outcomes: Blunted MPTP-induced behavioral impairments and preserved dopaminergic markers in the substantia nigra and striatum.
Summary of Animal Studies
| Study Type | Dosage | Key Findings |
|---|---|---|
| Behavioral Study | 10 mg/kg/day | Prevented behavioral impairments |
| Neuroprotective Effects | 30 days | Preserved dopaminergic markers |
Case Studies and Research Findings
Several studies have highlighted the efficacy of Succinobucol in preclinical models:
- Antioxidant Activity: Demonstrated ability to scavenge free radicals and protect against oxidative stress.
- Anti-inflammatory Activity: Reduced inflammatory markers and inhibited signaling pathways associated with inflammation.
- Antihyperlipidemic Activity: Shown to lower plasma cholesterol and triglyceride levels in various animal models.
- Antiplatelet Activity: Reduced platelet aggregation in both in vitro and in vivo settings.
- Anti-atherosclerotic Activity: Suggested benefits in reducing atherosclerotic lesion development.
Summary of Case Studies
| Activity Type | Evidence |
|---|---|
| Antioxidant | Scavenges free radicals |
| Anti-inflammatory | Reduces inflammatory markers |
| Antihyperlipidemic | Lowers cholesterol levels |
| Antiplatelet | Decreases platelet aggregation |
| Anti-atherosclerotic | Reduces lesion development |
特性
CAS番号 |
512784-94-0 |
|---|---|
分子式 |
C43H48F3N5O5 |
分子量 |
771.9 g/mol |
IUPAC名 |
(2R)-N-methyl-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-4-(4-piperidin-1-ylpiperidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide |
InChI |
InChI=1S/C43H48F3N5O5/c1-47(28-31-14-11-17-33(26-31)43(44,45)46)40(53)36(27-38(52)49-24-20-34(21-25-49)48-22-9-4-10-23-48)50-35(19-18-30-12-5-2-6-13-30)39(41(50)54)51-37(29-56-42(51)55)32-15-7-3-8-16-32/h2-3,5-8,11-19,26,34-37,39H,4,9-10,20-25,27-29H2,1H3/b19-18+/t35-,36-,37-,39+/m1/s1 |
InChIキー |
GOQPVIZMGXUXOL-GRLAPFOSSA-N |
SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7 |
異性体SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)[C@@H](CC(=O)N2CCC(CC2)N3CCCCC3)N4[C@@H]([C@@H](C4=O)N5[C@H](COC5=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7 |
正規SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SRX 251; SRX-251; SRX251 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















